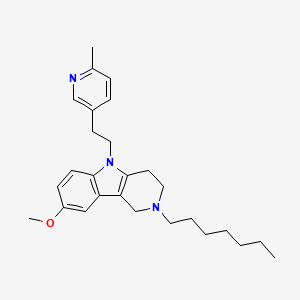
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that belongs to the class of tetrahydroindoles. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The structure of this compound includes a pyridoindole core, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- involves several steps. One common method starts with the commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone. These starting materials undergo a Fischer indolization reaction to form the key intermediate, tert-butyl-8-bromo-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole carboxylate
Analyse Chemischer Reaktionen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with several derivatives showing high antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . Additionally, it has been explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to modulate specific molecular targets .
Wirkmechanismus
The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation and survival . Molecular docking studies have revealed the binding orientations of this compound in the active site, providing insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-heptyl-8-methoxy-5-(2-(6-methyl-3-pyridyl)ethyl)- can be compared with other similar compounds, such as 2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole derivatives. These compounds share a similar core structure but differ in the substituents attached to the indole ring. The unique combination of heptyl, methoxy, and pyridyl groups in the compound of interest contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
20771-50-0 |
|---|---|
Molekularformel |
C27H37N3O |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
2-heptyl-8-methoxy-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C27H37N3O/c1-4-5-6-7-8-15-29-16-14-27-25(20-29)24-18-23(31-3)11-12-26(24)30(27)17-13-22-10-9-21(2)28-19-22/h9-12,18-19H,4-8,13-17,20H2,1-3H3 |
InChI-Schlüssel |
YVTLOAPSCLUSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN1CCC2=C(C1)C3=C(N2CCC4=CN=C(C=C4)C)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
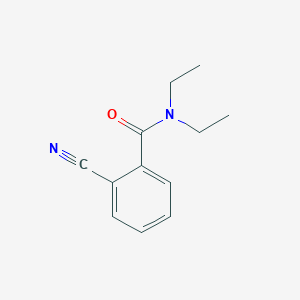
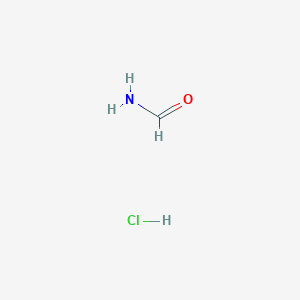
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
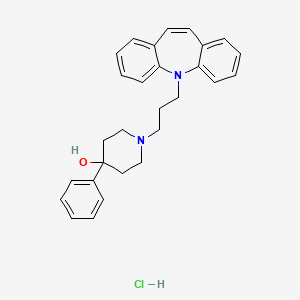
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
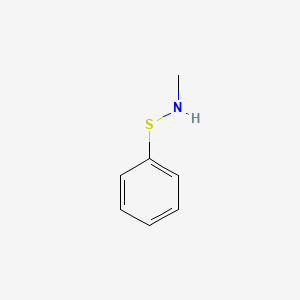
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
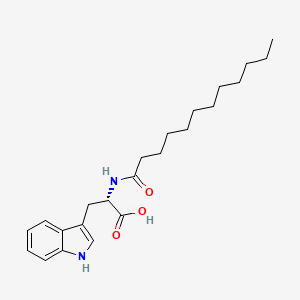
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

